molecular formula C9H9NS B073011 2,3-Dimethylphenyl Isothiocyanate CAS No. 1539-20-4

2,3-Dimethylphenyl Isothiocyanate

Cat. No.: B073011
CAS No.: 1539-20-4
M. Wt: 163.24 g/mol
InChI Key: VASTZUGVKHOFPE-UHFFFAOYSA-N
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Description

2,3-Dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C₉H₉NS and a molecular weight of 163.239 g/mol . It is a derivative of phenylisothiocyanate, characterized by the presence of two methyl groups at the 2 and 3 positions on the phenyl ring. This compound is used in various chemical reactions and has applications in scientific research.

Mechanism of Action

Target of Action

2,3-Dimethylphenyl Isothiocyanate (also known as 1-Isothiocyanato-2,3-dimethylbenzene or 2,3-Dimethylphenylisothiocyanate) is a type of isothiocyanate, which are known to have diverse biological activities. The primary targets of isothiocyanates are proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The compound disrupts the cell membrane of bacteria and fungi, leading to cell death . This mechanism of action is different from that of traditional antibiotics, which target specific cellular processes .

Biochemical Pathways

Isothiocyanates, including this compound, govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Pharmacokinetics

The pharmacokinetic properties of isothiocyanates are characterized by linear and first-order absorption, high protein binding and capacity-limited tissue distribution, and reversible metabolism and capacity-limited hepatic elimination . They are metabolized by the mercapturic acid pathway which includes conjugation of isothiocyanates with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of the cell membrane of bacteria and fungi, leading to cell death . This results in its potential effectiveness against a broader range of pathogens and less proneness to the development of resistance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . It is also recommended to use it only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,3-dimethylaniline with thiophosgene. The reaction typically occurs in an inert solvent such as dichloromethane, under controlled temperature conditions to prevent decomposition .

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors where the reaction between 2,3-dimethylaniline and thiophosgene is carefully monitored. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Phenylisothiocyanate: Lacks the methyl groups present in 2,3-Dimethylphenyl Isothiocyanate.

    4-Methylphenylisothiocyanate: Contains a single methyl group at the 4 position.

    2,4-Dimethylphenylisothiocyanate: Has methyl groups at the 2 and 4 positions.

Uniqueness

This compound is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. The presence of two methyl groups at the 2 and 3 positions can also affect its steric and electronic properties, making it distinct from other isothiocyanates .

Properties

IUPAC Name

1-isothiocyanato-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c1-7-4-3-5-9(8(7)2)10-6-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASTZUGVKHOFPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N=C=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50165476
Record name 2,3-Dimethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1539-20-4
Record name 2,3-Dimethylphenylisothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001539204
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylphenylisothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50165476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1539-20-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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